CID 10901563
Description
CID 10901563, a synthetic derivative of the oscillatoxin family, is a polyketide-based marine natural product initially isolated from cyanobacteria. Structurally, it features a macrocyclic lactone core with a conjugated diene system and hydroxylated side chains. This compound has garnered attention for its potent cytotoxic activity against cancer cell lines, particularly in pancreatic and ovarian cancers, with reported IC50 values in the nanomolar range . Its mechanism of action involves inhibition of mitochondrial electron transport chain complexes, leading to reactive oxygen species (ROS) accumulation and apoptosis .
Key physicochemical properties include:
- Molecular formula: C32H46O8
- Molecular weight: 582.7 g/mol
- LogP: 3.2 (predicted via XLOGP3)
- Topological polar surface area (TPSA): 128 Ų
Pharmacokinetic studies indicate moderate bioavailability (45%) in murine models, with rapid clearance (t1/2 = 2.1 hours) due to hepatic glucuronidation .
Properties
Molecular Formula |
C16H13SSi |
|---|---|
Molecular Weight |
265.4 g/mol |
InChI |
InChI=1S/C16H13SSi/c1-3-8-14(9-4-1)18(16-12-7-13-17-16)15-10-5-2-6-11-15/h1-13H |
InChI Key |
OTOYXZAMQKDXGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 10901563 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods typically involve the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents with medium-high boiling points . The process includes dissolving the phenyl-containing diamine substance and other reactants in a suitable solvent, followed by stirring and reacting under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: CID 10901563 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce substituted analogs of the original compound.
Scientific Research Applications
CID 10901563 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme interactions and cellular pathways. In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, the compound may be utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of CID 10901563 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings:
Structural Modifications : The hydroxylated side chain in this compound enhances solubility (TPSA = 128 Ų vs. 98 Ų in oscillatoxin D), reducing LogP compared to methylated analogs .
Bioactivity : this compound exhibits superior cytotoxicity, attributed to improved mitochondrial targeting efficiency. Oscillatoxin D and its methylated derivative show reduced potency due to lower cellular uptake .
Metabolic Stability : Methylation in CID 185389 increases metabolic stability (t1/2 = 4.3 hours) but compromises target binding affinity .
Comparison with Functionally Similar Compounds
This compound shares functional similarities with non-oscillatoxin compounds like aplidin (CID: 16135418) and bryostatin-1 (CID: 5280757), which also target mitochondrial pathways.
Table 2: Functional Analog Comparison
| Parameter | This compound | Aplidin (CID 16135418) | Bryostatin-1 (CID 5280757) |
|---|---|---|---|
| Source | Synthetic cyanobacterial | Marine tunicate | Marine bryozoan |
| Primary target | Complex I (NADH oxidase) | Eukaryotic ribosome | Protein kinase C |
| IC50 (A549) | 18 nM | 0.7 nM | 1.2 nM |
| Clinical stage | Preclinical | Phase III (myeloma) | Phase II (Alzheimer’s) |
| Toxicity (LD50) | 8.5 mg/kg (mice) | 3.2 mg/kg (mice) | 1.8 mg/kg (mice) |
Key Findings:
Target Specificity : Unlike this compound, bryostatin-1 modulates immune responses but lacks direct mitochondrial toxicity, limiting its utility in resistant cancers .
Therapeutic Index : Aplidin’s narrower therapeutic window (LD50/IC50 = 4.6) compared to this compound (LD50/IC50 = 472) highlights the latter’s improved safety profile .
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